(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol
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Overview
Description
(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol is a chiral compound that features a 3,4-dimethoxyphenyl group attached to an ethylamine chain, which is further connected to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ethylamine.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Addition to Epoxide: The amine is then reacted with an epoxide, such as glycidol, under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
85648-10-8 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-17-12-4-3-10(7-13(12)18-2)5-6-14-8-11(16)9-15/h3-4,7,11,14-16H,5-6,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
MXBYDXCALGSKTG-NSHDSACASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](CO)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(CO)O)OC |
Origin of Product |
United States |
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